molecular formula C18H18N8 B2470608 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine CAS No. 2201740-68-1

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine

Cat. No. B2470608
CAS RN: 2201740-68-1
M. Wt: 346.398
InChI Key: NCCYTQZQJQMYJP-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .

Scientific Research Applications

Preparation and Molecular Rearrangements

Research by Crabb et al. (1999) focuses on the preparation of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides through the treatment of 1-methyl-1-(4-methylquinazolin-2-yl)-4-(aryl)thiosemicarbazides. This study illustrates the compound's role in facilitating the synthesis of complex molecular structures, including quinazolinium-1-olates and -thiolates, contributing significantly to the field of heterocyclic chemistry (Crabb et al., 1999).

Synthesis of Antihistaminic Agents

Alagarsamy et al. (2008) synthesized novel 4-butyl-1-substituted-4H-[1,2,4]triazolo [4,3-a] quinazolin-5-ones, demonstrating significant H(1)-antihistaminic activity. This underscores the compound's utility in developing new therapeutic agents for allergic reactions, highlighting a potential pharmacological application (Alagarsamy et al., 2008).

Antimicrobial and Anticancer Applications

Abdelhamid et al. (2005) and El-Gendy et al. (2003) have explored the synthesis of pyrimido[1,2-b][1,2,4,5]tetrazin-6-one and related derivatives for antimicrobial activity, as well as anticancer drug synthesis. These studies illustrate the broad spectrum of biological activities that derivatives of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine can exhibit, from inhibiting microbial growth to combating cancer cells (Abdelhamid et al., 2005), (El-Gendy et al., 2003).

Development of Eosinophil Infiltration Inhibitors

Gyoten et al. (2003) synthesized [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with cyclic amines, which exhibited both antihistaminic activity and inhibitory effects on eosinophil infiltration. This research indicates the potential of these compounds in treating inflammatory and allergic conditions, demonstrating their versatility in drug development (Gyoten et al., 2003).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed pharmacological effects .

Biochemical Pathways

For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Inhibition of these enzymes can lead to downstream effects on various biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been performed on compounds with similar structures . These studies can provide insights into the likely ADME properties of this compound and their impact on its bioavailability.

Result of Action

Compounds with similar structures have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8/c1-12-21-22-16-7-8-17(23-26(12)16)25-9-13(10-25)24(2)18-14-5-3-4-6-15(14)19-11-20-18/h3-8,11,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCYTQZQJQMYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine

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